Cannabichromenic acid

Overview

Description

Cannabichromenic acid (CBCA) is a major phytocannabinoid found in cannabis plants, and is the precursor to the well-known cannabinoids, THC and CBD. It is one of the most abundant cannabinoids in the plant, and is present in both the leaves and flowers of the plant. CBCA has been studied extensively in recent years, and is being explored for its potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

CBCA has shown promising results in the field of antibacterial research, particularly against Methicillin-Resistant Staphylococcus Aureus (MRSA), a type of bacteria that is resistant to several antibiotics .

Potency and Efficacy: CBCA demonstrated faster and more potent bactericidal activity than vancomycin, the currently recommended antibiotic for the treatment of MRSA infections . This bactericidal activity was sustained against both low-and high-dose inoculums as well as exponential- and stationary-phase MRSA cells .

Mechanism of Action: Microscopic evaluation suggests that CBCA may function through the degradation of the bacterial lipid membrane and alteration of the bacterial nucleoid .

Implications: The results of these studies provide encouraging evidence that cannabinoids like CBCA may serve as a previously unrecognised resource for the generation of novel antibiotics active against MRSA .

Anticonvulsant Properties

Although detailed information is not available from the search results, there is mention of a study that suggests CBCA and related phytocannabinoids have anticonvulsant properties . This could potentially open up new avenues for the treatment of conditions like Dravet Syndrome, a severe form of epilepsy.

Mechanism of Action

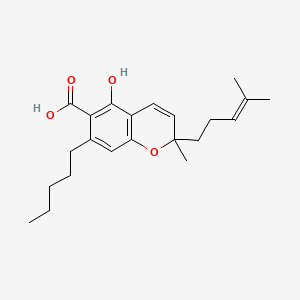

Cannabichromenic acid (CBCA), also known as 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid, NNW8UMP980, or (+)-Cannabichromenic acid, is a minor cannabinoid and a precursor of cannabichromene . This compound has been reported to exert anti-inflammatory, antimicrobial, and analgesic activity .

Target of Action

Studies suggest that cannabinoids, including cbca, may act as agonists and antagonists at multiple targets, including cb1 and cb2 receptors, transient receptor potential (trp) channels, peroxisome proliferator-activated receptors (ppars), and serotonin 5-ht1a receptors .

Mode of Action

CBCA’s interaction with its targets leads to the activation of multiple cell signaling pathways . For instance, stimulation of G protein-coupled receptors (GPCR) activates Phospholipase C (PLC), leading to the release of diacylglycerol (DAG) and inositol triphosphate .

Biochemical Pathways

CBCA is biosynthesized from cannabigerolic acid (CBGA), the sole intermediate for all other phytocannabinoids . The enzyme CBCA synthase can cyclize either cannabigerolic acid or cannabinerolic acid (the Z isomer of CBGA) to form CBCA . These cannabinoid synthases are unique oxidoreductases catalyzing the cyclization of the terpene moiety .

Pharmacokinetics

A pilot study investigating a medical cannabis product containing cbca suggested that cbca may have preferential absorption over cbd and thc when administered together . After a single dose and after the final dose, the maximum concentration (Cmax) of CBCA increased by 1.3–1.8-fold for each twofold increase in dose .

Result of Action

It is known that cbca is a precursor of cbc biosynthesis, a non-psychoactive cannabinoid of cannabis that reportedly exerts anti-inflammatory, antimicrobial, and analgesic activity .

Action Environment

The action, efficacy, and stability of CBCA can be influenced by various environmental factors. For instance, hormonal regulation of cannabinoid biosynthetic genes, including those involved in CBCA biosynthesis, has been observed . Salicylic acid (SA) pretreatment was found to increase the expression of genes located downstream of the cannabinoid biosynthetic pathway .

properties

IUPAC Name |

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHJHXJQMNWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336859 | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabichromenic acid, (+)- | |

CAS RN |

20408-52-0, 185505-15-1 | |

| Record name | Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMENIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CANNABICHROMENIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)